1,3-Dicaffeoylquinic acid

描述

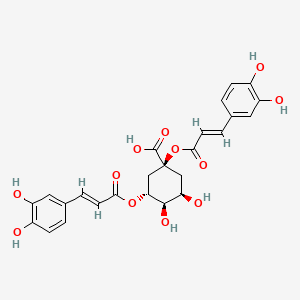

1,3-Dicaffeoylquinic acid (1,3-diCQA) is a polyphenolic compound belonging to the dicaffeoylquinic acid (diCQA) family, which consists of six isomers differentiated by the positions of caffeoyl moieties esterified to the quinic acid core . These isomers include 1,3-, 1,4-, 1,5-, 3,4-, 3,5-, and 4,5-diCQA. 1,3-diCQA is characterized by caffeoyl groups attached to the 1 and 3 hydroxyl positions of the quinic acid backbone.

Dicaffeoylquinic acids are widely distributed in plants such as Artichoke (Cynara scolymus), Coffee (Coffea spp.), and Centella asiatica . They are recognized for diverse bioactivities, including antioxidant, antiviral, neuroprotective, and anti-inflammatory effects . Notably, 1,3-diCQA has been identified as a major constituent in Achillea santolinoides subsp. wilhelmsii and sweet potato (Ipomoea batatas) .

属性

IUPAC Name |

(1S,3R,4R,5R)-1,3-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-4,5-dihydroxycyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24O12/c26-15-5-1-13(9-17(15)28)3-7-21(31)36-20-12-25(24(34)35,11-19(30)23(20)33)37-22(32)8-4-14-2-6-16(27)18(29)10-14/h1-10,19-20,23,26-30,33H,11-12H2,(H,34,35)/b7-3+,8-4+/t19-,20-,23-,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDDUMTOHNYZQPO-PSEXTPKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(CC1(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H]([C@@H](C[C@@]1(C(=O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19870-46-3 | |

| Record name | 1,3-Dicaffeoylquinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-Dicaffeoylquinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029279 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

科学研究应用

Introduction to 1,3-Dicaffeoylquinic Acid

This compound is a naturally occurring compound found in various plants, particularly in the roots of Arctium lappa (burdock) and other herbal sources. It belongs to the class of caffeoylquinic acids and has garnered attention due to its potential therapeutic applications, including antioxidant, anti-inflammatory, and anticancer properties. This article explores the scientific research applications of this compound, highlighting its effects on various health conditions and mechanisms of action.

Antidepressant Effects

Recent studies have demonstrated that this compound exhibits antidepressant-like effects. In a study involving ovariectomized mice, administration of an Arctium lappa root extract containing this compound resulted in significant improvements in depression-like behaviors. The underlying mechanism appears to involve the activation of the ERK–CREB–BDNF signaling pathway and increased nitric oxide synthase levels in the hippocampus . The compound's ability to enhance neurogenesis and modulate neurotransmitter systems may contribute to its antidepressant effects.

Anticancer Properties

This compound has been identified as a potential lead compound in breast cancer treatment. Research indicates that it can inhibit the 14-3-3 tau protein, which plays a crucial role in tumorigenesis and metastasis of breast cancer cells. In vitro studies revealed that this compound effectively suppressed cell proliferation and migration in breast cancer cell lines while exhibiting minimal toxicity to normal cells . The anticancer activity is attributed to its ability to induce apoptosis through multiple signaling pathways, including Jak/PI3K/Akt and Raf/ERK pathways.

Antioxidant and Anti-inflammatory Effects

The antioxidant properties of this compound contribute significantly to its therapeutic potential. It has been shown to scavenge free radicals and reduce oxidative stress markers in various models . Additionally, its anti-inflammatory effects are linked to the modulation of pro-inflammatory cytokines and inhibition of NF-κB activation, which may benefit conditions characterized by chronic inflammation.

Analytical Methods for Detection

The determination of this compound in biological samples has been achieved using advanced analytical techniques such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This method allows for sensitive detection and quantification in complex matrices like plasma . The validated assay demonstrated high recovery rates and stability during storage and processing.

Case Study 1: Antidepressant Mechanism Exploration

In a controlled study involving ovariectomized mice treated with an extract rich in this compound, researchers observed significant behavioral changes indicative of reduced depression-like symptoms. The study highlighted the activation of specific neurobiological pathways that underpin these effects, providing insights into potential therapeutic mechanisms for mood disorders .

Case Study 2: Breast Cancer Inhibition

A comprehensive investigation into the anticancer properties of this compound focused on its interaction with the 14-3-3 tau protein. The study utilized molecular docking simulations alongside experimental assays to confirm that this compound effectively binds to the target protein, inhibiting cancer cell proliferation while promoting apoptosis through well-characterized signaling pathways .

相似化合物的比较

Structural and Functional Differences

The biological activities of diCQAs are influenced by the spatial arrangement of caffeoyl groups on the quinic acid core. Isomers are categorized as adjacent (e.g., 3,4- and 4,5-diCQA) or non-adjacent (e.g., 1,3-, 1,5-, and 3,5-diCQA), with distinct structure-activity relationships:

Key Findings :

- Adjacent isomers (3,4- and 4,5-diCQA) exhibit superior antioxidant activity due to synergistic interactions between proximate caffeoyl groups .

- hOAT3 Inhibition : 1,3-diCQA and 1,5-diCQA significantly inhibit human organic anion transporter 3 (hOAT3), which is critical in drug interactions and toxin clearance .

Stability and Degradation

Dicaffeoylquinic acids are chemically unstable compared to monocaffeoylquinic acids (monoCQAs). Evidence from HPLC-ESI-MS/MS studies reveals that diCQAs degrade under storage conditions, forming products like caffeic acid and quinides . For example:

Occurrence in Plant Species

The distribution of diCQA isomers varies across plant species:

Analytical Challenges

Distinguishing diCQA isomers requires advanced chromatographic and mass spectrometric techniques:

准备方法

Enzymatic Transesterification: A Regioselective Approach

The most efficient method for synthesizing 1,3-DCQA involves enzymatic transesterification, leveraging lipases to achieve high regioselectivity. This process avoids the complex separation of isomers inherent in traditional chemical synthesis.

Synthesis of the Acyl Donor: Vinyl Ester of Diacetylcaffeic Acid

The acyl donor, vinyl ester of O,O-diacetylcaffeic acid, is prepared via vinylation of caffeic acid derivatives. In a representative procedure:

- Reactants : 100 mM caffeic acid, 120 mM acetic anhydride, pyridine.

- Conditions : Stirred at room temperature for 24 hours, followed by extraction with ethyl acetate and purification.

- Yield : 92 mM of vinyl ester after palladium acetate-catalyzed vinylation.

This intermediate is critical for ensuring high reactivity in subsequent enzymatic steps.

Enzymatic Acylation of Quinic Acid Derivatives

Quinic acid or its methyl ester undergoes transesterification with the acyl donor in the presence of lipases. Key parameters include:

Solvent Systems

Polar aprotic solvents enhance enzyme activity and substrate solubility:

- Optimal solvents : Methyl tert-butyl ether (MTBE), tetrahydrofuran (THF), or their mixtures (e.g., MTBE:THF, 7:3 v/v).

- Volume : 5 mL solvent per 1 mmol substrate.

Reaction Conditions

- Temperature : 30–40°C (maximizes enzyme stability).

- Molar ratio : 8:1 to 10:1 (acyl donor:substrate).

- Catalyst loading : 200–500 mg enzyme per 1 mmol substrate.

Reaction progress is monitored via HPLC until substrate depletion.

Deprotection and Purification

Post-acylation, deacetylation and demethylation yield the final product:

Comparative Analysis of Enzymatic vs. Chemical Synthesis

Advantages of Enzymatic Methods

Analytical Validation of Synthetic 1,3-DCQA

Post-synthesis, liquid chromatography-tandem mass spectrometry (LC-MS/MS) confirms purity and structure:

- Column : Agilent Zorbax SB C18.

- Detection : Multiple reaction monitoring (MRM) at m/z 515.2 → 353.0.

- Linearity : 4.0–96.0 ng/mL (R² > 0.99).

This method ensures precise quantification, critical for pharmacological applications.

Industrial-Scale Considerations

Solvent-Free Formulations

Cayman Chemical’s protocol demonstrates that 1,3-DCQA can be dissolved directly in aqueous buffers, bypassing organic solvents during formulation. This aligns with green chemistry principles.

Enzyme Reusability

Immobilized lipases (e.g., Novozym 435) retain >80% activity after five cycles, reducing production costs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。